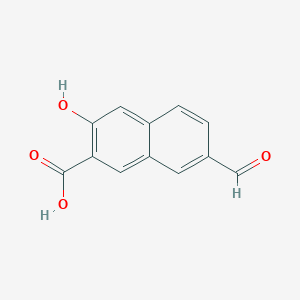
ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters. It features a complex structure with a methoxybenzoyl group, a methylfuran moiety, and a prop-2-enoate ester linkage. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoyl chloride, 5-methylfuran-2-carbaldehyde, and ethyl acetoacetate.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzoyl chloride with 5-methylfuran-2-carbaldehyde in the presence of a base like pyridine to form an intermediate.
Esterification: The intermediate is then subjected to esterification with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-2-(4-methoxybenzoyl)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a methylfuran moiety.
Ethyl (E)-2-(4-methoxybenzoyl)-3-(2-thienyl)prop-2-enoate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C18H18O5 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C18H18O5/c1-4-22-18(20)16(11-15-8-5-12(2)23-15)17(19)13-6-9-14(21-3)10-7-13/h5-11H,4H2,1-3H3 |
Clé InChI |
JLQAOLSMYVVCOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(O1)C)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)




![1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate](/img/structure/B8453164.png)




![N-[1-(phenylmethyl)-4-piperidinyl]-3-pyridinamine](/img/structure/B8453215.png)


